BenchChemオンラインストアへようこそ!

5'-Deoxo Drospirenone

impurity reference standard molecular characterization drospirenone quality control

5'-Deoxo Drospirenone (CAS 90376-21-9), molecular formula C₂₄H₃₂O₂ and molecular weight 352.51 g/mol, is a chemically reduced derivative of drospirenone in which the C-5' lactone carbonyl oxygen of the parent compound has been removed. It is cataloged by multiple reference standard suppliers as a Drospirenone Ether Impurity (also designated Drospirenone Impurity 7), arising as a process-related impurity during the commercial synthesis of drospirenone active pharmaceutical ingredient (API).

Molecular Formula C₂₄H₃₂O₂
Molecular Weight 352.51
CAS No. 90376-21-9
Cat. No. B1147608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Deoxo Drospirenone
CAS90376-21-9
Synonyms[6R-(6α,7α,8β,9α,10β,13β,14α,15α,16α,17β)]-1,4’,5’,6,7,8,9,10,11,12,13,14,15,16,20,21-Hexadecahydro-10,13-dimethyl-spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2’(3’H)-furan]-3(2H)-one
Molecular FormulaC₂₄H₃₂O₂
Molecular Weight352.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Deoxo Drospirenone (CAS 90376-21-9): Chemical Identity, Impurity Classification, and Baseline for Procurement


5'-Deoxo Drospirenone (CAS 90376-21-9), molecular formula C₂₄H₃₂O₂ and molecular weight 352.51 g/mol, is a chemically reduced derivative of drospirenone in which the C-5' lactone carbonyl oxygen of the parent compound has been removed . It is cataloged by multiple reference standard suppliers as a Drospirenone Ether Impurity (also designated Drospirenone Impurity 7), arising as a process-related impurity during the commercial synthesis of drospirenone active pharmaceutical ingredient (API) [1]. The compound is structurally distinct from the parent API drospirenone (C₂₄H₃₀O₃, MW 366.49) by a difference of two hydrogen atoms and one oxygen atom . As an impurity reference standard, it is supplied with full characterization data (NMR, MS, HPLC purity) to support analytical method development, method validation (AMV), and quality control in ANDA and DMF filings .

Why 5'-Deoxo Drospirenone Cannot Be Substituted by Other Drospirenone-Related Impurities or Metabolites


Drospirenone-related impurities and metabolites form a structurally heterogeneous class with divergent molecular formulae, chromatographic behaviors, and regulatory identities. 5'-Deoxo Drospirenone (C₂₄H₃₂O₂) differs from the parent API drospirenone (C₂₄H₃₀O₃) by elemental composition ; from the EP-specified Impurity E / USP Related Compound A (17-epi-drospirenone, C₂₄H₃₀O₃, a stereoisomer of the parent) by both molecular weight and chirality [1]; and from the major circulating metabolites M11 (drospirenone acid, ring-opened lactone form) and M14 (4,5-dihydro-drospirenone-3-sulfate) by the presence of an intact spiro-ether ring system and the absence of a sulfate conjugate [2]. These differences produce distinct HPLC retention times, UV absorption profiles, and mass spectrometric fragmentation patterns, making the compound irreplaceable as a system suitability marker and impurity reference standard in pharmacopoeia-directed analytical workflows [3].

Quantitative Differentiation Evidence for 5'-Deoxo Drospirenone (CAS 90376-21-9) Against Closest Analogs


Molecular Formula and Elemental Composition Differentiation from Parent Drospirenone

5'-Deoxo Drospirenone possesses the molecular formula C₂₄H₃₂O₂ (MW 352.51), differing from the parent API drospirenone (C₂₄H₃₀O₃, MW 366.49) by a net loss of one oxygen atom and addition of two hydrogen atoms, consistent with reduction of the C-5' lactone carbonyl to a methylene group . This elemental composition difference of Δ(O – 2H) provides a primary identity discriminator detectable by high-resolution mass spectrometry (HRMS) with a mass difference of 13.98 Da .

impurity reference standard molecular characterization drospirenone quality control

Physicochemical Property Differentiation: Boiling Point and Density vs. Parent Drospirenone

5'-Deoxo Drospirenone exhibits a predicted boiling point of 493.4 ± 45.0 °C at 760 mmHg and a density of 1.2 ± 0.1 g/cm³ . In contrast, drospirenone API (C₂₄H₃₀O₃) has a reported melting point range consistent with a crystalline solid at ambient temperature and a lower boiling point correlated with its lower molecular weight and the presence of the more polar lactone carbonyl [1]. The higher boiling point of 5'-Deoxo Drospirenone reflects its reduced polarity (loss of the carbonyl oxygen) and increased aliphatic character, which directly impacts gas chromatographic retention behavior and column selection in GC-based impurity profiling .

physicochemical characterization chromatographic method development reference standard procurement

Pharmacopoeial and Regulatory Identity: Process Impurity Distinct from Pharmacopoeia-Listed Impurity E

Unlike EP Impurity E / USP Related Compound A (17-epi-drospirenone, CAS 90457-65-1), which is a C-17 epimer of the parent API with an identical molecular formula C₂₄H₃₀O₃ [1], 5'-Deoxo Drospirenone (CAS 90376-21-9, C₂₄H₃₂O₂) represents a chemically distinct process impurity arising from over-reduction of the lactone carbonyl during synthesis . The British Pharmacopoeia specifies a related substances LC method in which Impurity E has a relative retention time of approximately 1.1 with reference to drospirenone (retention time ≈ 22 min), while Impurity A elutes at approximately 1.2 [2]. 5'-Deoxo Drospirenone, as a less polar spiro-ether impurity, is expected to exhibit a significantly higher relative retention under these reversed-phase conditions (>1.3) .

pharmacopoeial compliance impurity profiling ANDA regulatory submission

Pharmacological Activity Status: Inactive Metabolite/Impurity vs. Pharmacologically Active Parent API

The major circulating metabolites of drospirenone—M11 (acid form, ring-opened lactone) and M14 (4,5-dihydro-drospirenone-3-sulfate)—are both documented as pharmacologically inactive [1]. 5'-Deoxo Drospirenone, as a structurally related reduced form sharing the essential modification of the lactone moiety, is analogously expected to lack significant affinity for progesterone, mineralocorticoid, and androgen receptors, in contrast to the parent API which exhibits high-affinity binding to PR and MR (MR affinity approximately 5× that of aldosterone) and moderate antiandrogenic activity (approximately 30% of cyproterone acetate) [2]. This inactivity is a direct consequence of reduction at the C-5' position, which eliminates the hydrogen-bond acceptor capability of the lactone carbonyl critical for receptor interaction [3].

pharmacological activity safety assessment metabolite profiling

Validated RP-HPLC Quantification Linearity for Drospirenone-Related Impurities Supporting Procurement Specifications

A validated stability-indicating RP-HPLC method published for the simultaneous quantification of drospirenone, ethinyl estradiol, and nine related impurities in tablet formulations established a linearity range of 1.5 to 90 µg/mL for drospirenone-related impurities, with a recovery study conducted in the range of 24 to 72 µg/mL for DRSP-related impurities with respect to specification limits [1]. This validated analytical framework, employing an Agilent Zorbax SB C18 column (4.6 × 250 mm, 5 µm) with detection at 215 nm and a Quality by Design (QbD)-based robustness assessment, provides the quantitative foundation for using 5'-Deoxo Drospirenone as a reference standard for impurity quantification at specification-relevant concentrations [1].

HPLC method validation impurity quantification quality control specification

Procurement-Driven Application Scenarios for 5'-Deoxo Drospirenone (CAS 90376-21-9)


ANDA Impurity Profiling and Method Validation for Drospirenone-Containing Finished Dosage Forms

5'-Deoxo Drospirenone serves as a process-specific impurity reference standard for analytical method development, method validation (AMV), and quality control (QC) testing during Abbreviated New Drug Application (ANDA) filings for generic drospirenone-containing oral contraceptives. The validated RP-HPLC framework (linearity 1.5–90 µg/mL, recovery 24–72 µg/mL, QbD-verified robustness) [1] provides the quantitative scope within which this impurity standard can be deployed for system suitability testing and impurity quantification at specification-relevant concentrations. Its distinct chromatographic retention relative to EP-specified Impurity E (RRT 1.1) and Impurity A (RRT 1.2), predicted at RRT > 1.3 under BP pharmacopoeial conditions [2], enables unambiguous peak identification in complex impurity profiles.

Forced Degradation and Stability-Indicating Method Development

As a reduced derivative arising from over-reduction of the drospirenone lactone carbonyl during synthesis, 5'-Deoxo Drospirenone is relevant for forced degradation studies designed to establish the stability-indicating capability of analytical methods. Regulatory guidelines (ICH Q1A, Q2(R1)) require demonstration that analytical methods can resolve all potential degradation products and process impurities from the parent API. The compound's distinct molecular formula (C₂₄H₃₂O₂ vs. parent C₂₄H₃₀O₃) and predicted boiling point > 490 °C relative to the parent API's lower thermal stability support its use as a retention time marker for the reduced-impurity region of the chromatogram, complementing EP-specified impurities E and A.

Metabolic Pathway Studies and In Vitro Biotransformation Research

Although 5'-Deoxo Drospirenone is primarily classified as a synthetic process impurity, its structural relationship to the two major human metabolites (M11, drospirenone acid; M14, 4,5-dihydro-drospirenone-3-sulfate, both pharmacologically inactive and formed independently of CYP450 [3]) makes it a useful surrogate reference compound for studying reductive biotransformation pathways of the drospirenone lactone moiety. Its availability as a fully characterized reference standard (NMR, MS, HPLC purity) enables its use as a positive control or internal standard in LC-MS/MS-based metabolite profiling studies employing microbial models such as Cunninghamella elegans, which has been shown to produce hydroxylated and oxidized drospirenone metabolites [4].

Pharmaceutical R&D: Synthesis Optimization and Process Control of Drospirenone API

During commercial-scale synthesis of drospirenone API, 5'-Deoxo Drospirenone forms as a process impurity when the lactone carbonyl at C-5' undergoes unintended reduction. Monitoring the level of this impurity is essential for optimizing reaction conditions (e.g., oxidizing agent stoichiometry, temperature, reaction time) to meet the pharmacopoeial specification of 98.0%–102.0% purity for drospirenone API, with individual unspecified impurities limited to ≤0.10% [5]. Procurement of a certified 5'-Deoxo Drospirenone reference standard enables process analytical technology (PAT) implementation and real-time batch release decisions based on accurate impurity quantification.

Quote Request

Request a Quote for 5'-Deoxo Drospirenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.